Reduced Gastric Acid Secretory Potency Relative to Full-Length Gastrin-17
In a direct head-to-head comparison, human minigastrin (HG-13-I) demonstrates significantly lower gastric acid secretory potency than human gastrin-17 (HG-17-I) [1]. When infused intravenously at equimolar doses (100–800 pmol/kg-hr) in conscious dogs with gastric fistulae, HG-13-I achieved only 40% of the acid output stimulated by HG-17-I [1].
| Evidence Dimension | Gastric Acid Secretory Potency |
|---|---|
| Target Compound Data | Potency ratio = 0.4 (relative to HG-17-I) |
| Comparator Or Baseline | HG-17-I (human gastrin-17, CAS 10047-33-3) = 1.0 (reference) |
| Quantified Difference | Minigastrin is less than half as potent (potency ratio 0.4; 95% CI: 0.2–0.6) |
| Conditions | Continuous i.v. infusion in conscious dogs with gastric fistulae and Heidenhain pouches; doses of 100, 200, 400, and 800 pmol/kg-hr. |
Why This Matters
This quantifiable difference in acid-stimulating efficacy means that equimolar substitution of gastrin-17 with minigastrin will produce substantially different physiological outputs, requiring dose adjustment or explicit justification in experimental design.
- [1] Walsh JH, Debas HT, Grossman MI. Pure human minigastrin: secretory potency and disappearance rate. Gut. 1974 Sep;15(9):686-689. View Source
